2'-Fluoro-4'-isopropoxyacetophenone
Description
“2’-Fluoro-4’-isopropoxyacetophenone” is a chemical compound that belongs to the family of phenyl ketones. It has the molecular formula C11H13FO2 .
Molecular Structure Analysis
The molecular structure of “2’-Fluoro-4’-isopropoxyacetophenone” consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . Unfortunately, detailed structural analysis information is not available.Scientific Research Applications
Biological Baeyer–Villiger Oxidation of Acetophenones
The study by Moonen, Rietjens, and van Berkel (2001) utilized 19F nuclear magnetic resonance (NMR) to investigate the biological Baeyer–Villiger oxidation of various fluorinated acetophenones, including compounds structurally related to 2'-Fluoro-4'-isopropoxyacetophenone. This process, facilitated by whole cells of Pseudomonas fluorescens or purified enzymes, converts fluorinated acetophenones to valuable synthons for the production of industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).
Synthesis and Characterization of Tin(II) Complexes
Singh (2010) explored the synthesis and characterization of tin(II) complexes with fluorinated Schiff bases derived from amino acids, including derivatives of fluorinated acetophenones. These complexes have shown potential in antibacterial activities, indicating the utility of fluorinated acetophenone derivatives in developing new antimicrobial agents (Singh, 2010).
Electrophilic and Nucleophilic Fluorination
Fuglseth et al. (2008) described methods for synthesizing para-substituted α-fluoroacetophenones through electrophilic and nucleophilic fluorination. This study demonstrates the versatility of fluorinated acetophenones in organic synthesis, offering pathways to modify the electronic properties of acetophenone derivatives for various applications (Fuglseth, Thvedt, Møll, & Hoff, 2008).
Antioxidant, Anti-inflammatory, and Analgesic Activities
Abdellatif, Elshemy, Salama, and Omar (2015) synthesized novel 4′-fluoro-2′-hydroxychalcone derivatives and evaluated their antioxidant, anti-inflammatory, and analgesic activities. The study underscores the pharmaceutical potential of fluorinated acetophenone derivatives in developing new therapeutic agents (Abdellatif, Elshemy, Salama, & Omar, 2015).
properties
IUPAC Name |
1-(2-fluoro-4-propan-2-yloxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)14-9-4-5-10(8(3)13)11(12)6-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONIEVGIZDNAQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379075 | |
Record name | 2'-Fluoro-4'-isopropoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoro-4'-isopropoxyacetophenone | |
CAS RN |
289039-80-1 | |
Record name | 1-[2-Fluoro-4-(1-methylethoxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289039-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Fluoro-4'-isopropoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 1-[2-fluoro-4-(1-methylethoxy)phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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